molecular formula C15H24ClNO B14505236 2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride CAS No. 63199-76-8

2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride

Cat. No.: B14505236
CAS No.: 63199-76-8
M. Wt: 269.81 g/mol
InChI Key: YPPVPETVMOFSAE-UHFFFAOYSA-N
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Description

2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino ketones. This compound is characterized by the presence of an amino group and a ketone group attached to a phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride typically involves the reaction of phenylacetone with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Phenylacetone+Diisopropylamine2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one\text{Phenylacetone} + \text{Diisopropylamine} \rightarrow \text{2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one} Phenylacetone+Diisopropylamine→2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino ketones.

Scientific Research Applications

2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes or activate specific receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its versatility in scientific research and potential therapeutic applications make it a valuable compound in multiple fields.

Properties

CAS No.

63199-76-8

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

IUPAC Name

2-[di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C15H23NO.ClH/c1-11(2)16(12(3)4)13(5)15(17)14-9-7-6-8-10-14;/h6-13H,1-5H3;1H

InChI Key

YPPVPETVMOFSAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(C)C(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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